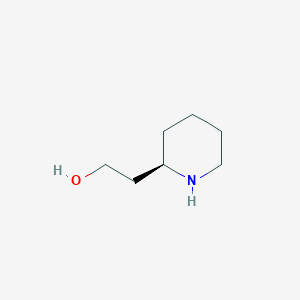

![molecular formula C11H19N3O9S B029417 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate CAS No. 21028-20-6](/img/structure/B29417.png)

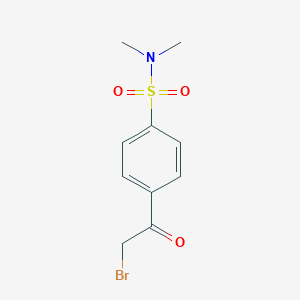

1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

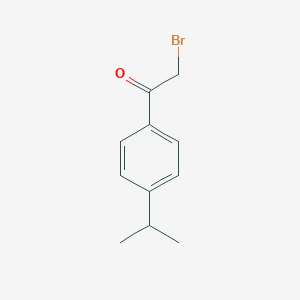

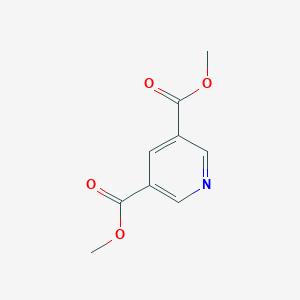

Cytidine derivative.

3-Methylcytidine (methosulfate) is a cytidine derivative used as an internal standard for HPLC. 3-Methylcytidine is a common epigenetic modification in tRNA but its role in the cell has not been defined. 3-Methylcytidine has been investigated as a potential biomarker for cancer and was significantly elevated in the urine of breast cancer patients.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

3-Cyano-6-hydroxy-4-methyl-2-pyridone (CMP) demonstrates the significance of hydrogen bonding in crystal structures. Similar compounds like the one are used to study hydrogen bond patterns and crystal packing, which is influenced by solvents and coformers, leading to various molecular arrangements (Gerhardt & Bolte, 2015).

Catalysis in Organic Synthesis

1-Methyl-2-oxopyrrolidinium hydrogen sulfate ([Hpyro][HSO4]) has been used as a catalyst for the synthesis of highly substituted piperidines. This showcases the role of similar compounds in catalyzing multi-component reactions in organic synthesis, providing efficient pathways for complex molecular constructions (Sajadikhah et al., 2012).

Hydrogen Bonding in Molecular Networks

The study of thiamine tetraphenylborate monohydrate helps understand hydrogen bonding in two-dimensional networks. Compounds like the one mentioned are instrumental in researching hydrogen bond-driven molecular associations, crucial in crystal engineering and materials science (Hu et al., 2005).

Understanding Molecular Conformation and Packing

The molecular and crystal structures of hydroxy derivatives of hydropyridine provide insight into the impact of intramolecular and intermolecular hydrogen bonds on molecular conformation and packing. Research on similar compounds offers valuable data on the behavior of molecules in crystalline forms, affecting various fields, including pharmaceuticals (Kuleshova & Khrustalev, 2000).

Role in Synthesizing Pyrimidinones

Metal hydrogen sulfates like M(HSO4)n are used to catalyze condensation reactions to synthesize dihydropyrimidin-2(1H)-ones. Such research highlights the importance of related compounds in facilitating chemical reactions under solvent-free conditions, contributing to greener chemistry practices (Niknam et al., 2007).

Mecanismo De Acción

Target of Action

The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process nucleotide-like structures .

Mode of Action

The exact mode of action of this compound is not well-documented. Given its structural similarity to nucleotides, it may interact with its targets in a manner similar to these molecules. This could involve binding to the active site of an enzyme or intercalating into DNA .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Based on its structure, it could potentially interfere with nucleotide metabolism or dna replication .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially affect cell growth, division, or survival .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of a sugar molecule followed by the synthesis of a pyrimidine ring and subsequent deprotection of the sugar molecule. The final step involves the addition of a methyl group to the compound using methyl hydrogen sulfate.", "Starting Materials": [ "D-glucose", "Ethyl acetoacetate", "Urea", "Hydroxylamine hydrochloride", "Methyl hydrogen sulfate" ], "Reaction": [ "Protection of D-glucose with acetic anhydride", "Addition of ethyl acetoacetate to protected D-glucose to form a pyranose ring", "Conversion of pyranose ring to pyrimidine ring using urea and hydroxylamine hydrochloride", "Deprotection of sugar molecule using hydrochloric acid", "Addition of methyl group to pyrimidine ring using methyl hydrogen sulfate" ] } | |

Número CAS |

21028-20-6 |

Fórmula molecular |

C11H19N3O9S |

Peso molecular |

369.35 g/mol |

Nombre IUPAC |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate |

InChI |

InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1 |

Clave InChI |

MGSZKGKDQZQWAQ-BKZSBQMKSA-N |

SMILES isomérico |

CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.COS(=O)(=O)O |

SMILES |

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O |

SMILES canónico |

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O |

Apariencia |

Assay:≥95%A crystalline solid |

Sinónimos |

3-Methylcytidine Mono(Methyl Sulfate) Salt; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

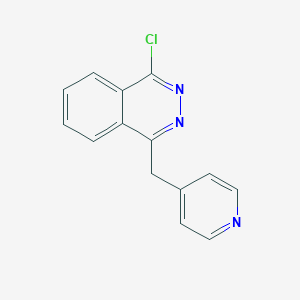

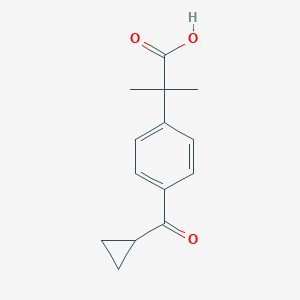

![1,2,3,4-Butanetetrol,1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]-2-pyrazinyl]-, (1R,2S,3R)-](/img/structure/B29378.png)